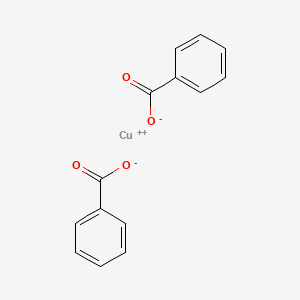

Cupric benzoate

Vue d'ensemble

Description

Cupric benzoate, also known as copper dibenzoate, is a coordination complex derived from the cupric ion and the conjugate base of benzoic acid. Its chemical formula is Cu(C₆H₅CO₂)₂, and it typically appears as a blue solid. This compound is known for its use in producing blue light in fireworks due to the characteristic blue flame emitted by copper when heated .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: In the laboratory, cupric benzoate can be synthesized by combining aqueous solutions of potassium benzoate and copper sulfate. The reaction yields hydrated this compound as a pale blue solid: [ 4 \text{C₆H₅CO₂K} + 2 \text{CuSO₄·5H₂O} \rightarrow \text{Cu₂(C₆H₅CO₂)₄(H₂O)₂} + 2 \text{K₂SO₄} + 8 \text{H₂O} ]

Industrial Production Methods: An industrial method involves adding powdery basic copper carbonate and benzoic acid to a reaction kettle with a solvent. The mixture is heated to 70-80°C for 2-3 hours, followed by filtration, concentration, and drying to obtain the final product .

Analyse Des Réactions Chimiques

Thermal Decomposition and Radical Pathways

Cupric benzoate undergoes thermal decomposition at elevated temperatures, producing substituted benzoic acids and phenolic compounds. In the presence of deuterium oxide (D₂O), decomposition yields 43% ortho-deutero-benzoic acid alongside phenol . This suggests a radical mechanism involving hydrogen abstraction from the aromatic ring, facilitated by copper oxide intermediates .

Key observations :

-

Radical intermediates form during decomposition, as evidenced by deuterium incorporation.

-

Copper oxide acts as a catalyst for air oxidation of benzoic acid to phenol .

Oxidative Catalysis in Alcohol and Phenol Functionalization

This compound participates in copper-promoted oxidation reactions:

Alcohol Oxidation

-

Benzyl alcohol is oxidized to benzaldehyde using Cu(II)-phenoxyl radical complexes, achieving turnover numbers (TON) up to 1,300 under aerobic conditions .

-

A kinetic isotope effect (KIE) of 5.3 (PhCH₂O⁻ vs. PhCD₂O⁻) indicates C–H bond cleavage as the rate-determining step .

Phenol Oxidation

-

Cu(II)-superoxide complexes oxidize phenols to quinones via hydrogen atom transfer (HAT), with KIEs ranging from 4.2–11 .

-

Dinuclear Cu₂O₂ species promote coupling reactions, forming C–C bonds in phenolic substrates .

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Substrate binding | Cu(II)-phenoxyl radical |

| 2 | HAT or CPET* | Cu(I)-substrate complex |

| 3 | Regeneration | Cu(II)-hydroperoxide |

| *CPET: Concerted proton-electron transfer |

Decarboxylative Coupling Reactions

This compound facilitates oxidative decarboxylative coupling (ODC) of alkanes with benzoic acids, forming allylic esters .

Cyclohexane ODC

-

Products: Cyclohex-2-en-1-yl benzoate (44%) and methyl benzoate (49%) .

-

Mechanism involves tert-butoxy radicals abstracting hydrogen from alkanes, followed by Cu(II)-mediated esterification .

Catalytic cycle :

-

Radical generation : tert-BuOO-t-Bu → tBuO⁻ + O₂.

-

C–H activation : Alkane + tBuO⁻ → alkyl radical.

-

Esterification : Radical + Cu(II)-benzoate → allylic ester .

Acid-Base and Precipitation Reactions

This compound is synthesized via precipitation from copper sulfate and potassium benzoate :

Reaction :

2 CuSO₄·5H₂O + 4 KC₆H₅COO → Cu₂(C₆H₅COO)₄(H₂O)₂ + 2 K₂SO₄ + 8 H₂O

Key parameters :

| Parameter | Value | Source |

|---|---|---|

| Solubility (K benzoate) | 65 g/100 g H₂O @ 20°C | |

| Yield (Cu benzoate) | ~95% (patent method) |

Structural Influence on Reactivity

The coordination environment of this compound dictates its reactivity:

-

Hydrated form : Each Cu(II) center binds four water molecules, limiting substrate access .

-

Anhydrous "Chinese lantern" structure : Dinuclear Cu₂ cores enable bridged carboxylate ligands, enhancing catalytic activity .

Comparative Reactivity of Copper Species

Applications De Recherche Scientifique

Catalytic Applications

Cupric benzoate has been studied extensively for its catalytic properties. It acts as a catalyst in several organic reactions, particularly in oxidation processes.

Key Findings:

- Oxidation Reactions : this compound can catalyze the oxidation of alkanes to alkyl hydroperoxides and alcohols to ketones. This biomimetic process mimics natural enzymatic reactions, making it valuable in synthetic organic chemistry .

- Coordination Chemistry : The coordination of cupric ions with para-substituted benzoates has been shown to facilitate the formation of oligomers and polymers with unique electronic properties. These materials can be engineered for specific applications in electronics and photonics .

Adsorption Studies

Recent studies have highlighted the role of this compound in gas adsorption, particularly for carbon dioxide (CO2).

Case Study: CO2 Adsorption

- A coordination polymer, (CuBzPyz), demonstrated significant CO2 adsorption capabilities. The study utilized X-ray crystallography and solid-state NMR to show that structural phase transitions occur during CO2 adsorption .

- The material exhibited a marked increase in CO2 uptake at specific pressures, indicating its potential use in carbon capture technologies.

Pyrotechnics

One of the most well-known applications of this compound is in the field of pyrotechnics, specifically for producing blue flames.

Application Details:

- Fireworks : this compound is used to create blue flames in fireworks displays. Its ability to emit a blue spectrum is highly valued since achieving a vibrant blue color is challenging with other compounds .

- Synthesis : The compound can be synthesized by reacting sodium or potassium benzoate with copper sulfate, resulting in a pale blue precipitate that can be further processed for pyrotechnic applications .

Magnetic Properties

The magnetic properties of this compound complexes have been investigated to understand their potential use in magnetic materials.

Research Insights:

- Studies have shown that this compound exhibits interesting magnetic behavior due to the presence of unpaired electrons in the copper(II) ions. These properties can be tuned by altering the coordination environment through different ligands .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Catalysis | Oxidation reactions using this compound | Effective catalyst for alkane and alcohol oxidation |

| Gas Adsorption | CO2 adsorption studies with CuBzPyz | Significant uptake and structural phase transitions |

| Pyrotechnics | Production of blue flames in fireworks | Valued for its vibrant blue emission |

| Magnetic Properties | Investigation of magnetic behavior | Tunable properties based on ligand environment |

Mécanisme D'action

The mechanism of action of cupric benzoate involves its interaction with molecular targets through coordination chemistry. The cupric ion can form complexes with various ligands, influencing biochemical pathways and catalytic processes. In drug delivery systems, the layered structure of this compound allows for controlled release of therapeutic agents .

Comparaison Avec Des Composés Similaires

Cupric benzoate can be compared with other copper carboxylates such as:

Copper acetate: Similar in structure but uses acetic acid as the ligand.

Copper salicylate: Uses salicylic acid, known for its anti-inflammatory properties.

Phenylcopper: Another copper complex with different ligand properties.

This compound is unique due to its specific ligand (benzoate) and its applications in producing blue light in fireworks, which is not a common feature among other copper carboxylates .

Activité Biologique

Cupric benzoate, a copper(II) salt of benzoic acid, has garnered attention in recent years due to its diverse biological activities. This article explores its antibacterial, antifungal, and potential anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound can be represented by the formula . The compound features a copper ion coordinated with two benzoate ligands, which influences its biological activity through various mechanisms.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against a range of pathogens. The mechanism of action is primarily attributed to the ability of copper ions to disrupt bacterial cell membranes and interfere with metabolic processes.

Case Study: Antibacterial Efficacy

In a comparative study, this compound was tested against several bacterial strains using the agar well diffusion method. The results indicated notable inhibition zones:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20.4 ± 0.8 |

| Pseudomonas aeruginosa | 17.3 ± 0.3 |

| Acinetobacter baumannii | 11.0 ± 1.2 |

| Klebsiella pneumoniae | No activity |

The findings suggest that this compound is particularly effective against Gram-positive bacteria like S. aureus and shows moderate activity against Gram-negative bacteria such as P. aeruginosa .

Antifungal Activity

This compound also demonstrates antifungal properties. Research indicates that it can inhibit the growth of various fungal strains, making it a potential candidate for agricultural applications.

Study on Antifungal Potency

A study evaluated the antifungal activity of this compound against common pathogens like Candida albicans and Aspergillus niger. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for C. albicans and 64 µg/mL for A. niger, indicating a moderate antifungal effect .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Copper complexes have been shown to induce apoptosis in cancer cells through oxidative stress mechanisms.

Research Findings on Anticancer Activity

In vitro studies have indicated that this compound complexes can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Copper ions interact with bacterial membranes, causing leakage of cellular contents.

- Enzyme Inhibition : Cupric ions may inhibit key enzymes involved in metabolic pathways.

- Oxidative Stress : The generation of ROS can damage cellular components, leading to apoptosis in cancer cells.

Propriétés

IUPAC Name |

copper;dibenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Cu/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOCHZFPBYUXMC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20890501 | |

| Record name | Cupric benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-01-7 | |

| Record name | Cupric benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cupric benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M9U62M4WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.